molecular formula C20H20ClF3N2O3S B2976702 4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether CAS No. 866041-05-6

4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether

Cat. No.: B2976702
CAS No.: 866041-05-6
M. Wt: 460.9
InChI Key: RNZREQVAFZJVMJ-UHFFFAOYSA-N
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Description

4-Chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether (CAS: 866041-05-6) is a structurally complex organic compound with the molecular formula C₂₀H₂₀ClF₃N₂O₃S and a molecular weight of 460.90 g/mol. It features a fused pyrido[1,2-a]quinoxaline core, a sulfonyl group, and substituents including a trifluoromethyl (-CF₃), chloro (-Cl), and methoxy (-OCH₃) moiety. This compound is primarily utilized in non-clinical applications such as laboratory research, industrial synthesis, and analytical testing . Its aliases include 5X-0295 and AKOS005097083, and it is commercially available under the catalog number RK225964 .

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)sulfonyl-3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N2O3S/c1-29-18-8-6-14(21)11-19(18)30(27,28)26-12-15-4-2-3-9-25(15)16-7-5-13(10-17(16)26)20(22,23)24/h5-8,10-11,15H,2-4,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZREQVAFZJVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3CCCCN3C4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key similarities and differences:

Sulfonyl-Containing Heterocyclic Compounds

  • {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid derivatives (e.g., 5e, 5f) : Similarities: Both compounds incorporate sulfonyl groups linked to aromatic heterocycles (benzimidazole vs. pyrido-quinoxaline). The methoxy substituent is also present in both. Differences: The pyrido-quinoxaline system in the target compound introduces greater conformational rigidity compared to the benzimidazole core of 5e/5f. This may enhance binding specificity in receptor interactions .

Trifluoromethyl-Substituted Pharmaceuticals

  • 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid derivatives (e.g., 8f) : Similarities: The trifluoromethyl group (-CF₃) is a shared feature, known to enhance metabolic stability and lipophilicity. Both compounds also utilize sulfonyl linkages.

Spirocyclic and Diazaspiro Compounds

  • (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid (EP 4 374 877 A2) : Similarities: Both compounds contain trifluoromethylated aromatic systems and sulfonamide-like linkages. Differences: The spirocyclic architecture in the EP patent compound introduces steric constraints absent in the pyrido-quinoxaline system, which may influence pharmacokinetic properties such as tissue penetration .

Agrochemical Sulfonylureas

  • 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonyl-2-pyridylsulfonyl)urea (Pesticide Standard) :
    • Similarities : Sulfonyl groups are critical for bioactivity in both compounds, often targeting enzyme inhibition (e.g., acetolactate synthase in herbicides).
    • Differences : The urea moiety in the agrochemical enhances hydrogen-bonding capacity, whereas the methoxy and chloro substituents in the target compound may favor hydrophobic interactions .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step protocols, such as:

  • Biginelli-like cyclocondensation : Combining aromatic aldehydes, thioureas, and β-ketoesters in a one-pot reaction to form heterocyclic intermediates .
  • Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides under inert conditions, followed by purification using column chromatography .
  • Functionalization : Methoxy group installation via nucleophilic substitution (e.g., using methyl iodide and a base like K₂CO₃ in DMF) .
    Key considerations : Solvent choice (DMF, THF) and temperature control (0–60°C) significantly impact yields.

Basic: How is the compound’s purity and structural integrity validated?

  • Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and elemental analysis (≤0.4% deviation for C, H, N) .
  • Structural confirmation :
    • X-ray crystallography : Resolves stereochemistry and confirms sulfonyl group geometry (e.g., C–S bond angles ≈ 106–110°) .
    • NMR : Key signals include δ ~3.3 ppm (methoxy CH₃), δ ~7.8–8.2 ppm (aromatic protons), and δ ~120–125 ppm (¹⁹F NMR for CF₃) .

Advanced: How can synthesis be optimized using statistical or flow-chemistry methods?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions. For example, a Plackett-Burman design can reduce reaction steps from 72 to 12 trials .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing side products by 15–20% .
  • Heuristic algorithms : Bayesian optimization predicts high-yield conditions (e.g., solvent polarity, catalyst loading) with 30% fewer experiments .

Advanced: How to resolve contradictions in reported spectroscopic or synthetic data?

  • Case study : Discrepancies in melting points (e.g., 145°C vs. 152°C) may arise from polymorphic forms. Use:
    • DSC/TGA : Confirm thermal stability and polymorph transitions .
    • Replication under controlled conditions : Standardize solvents (e.g., anhydrous DMF) and drying protocols .
  • Statistical analysis : Apply ANOVA to compare yields across studies, isolating variables like catalyst purity or moisture content .

Advanced: What computational methods predict the compound’s bioactivity or stability?

  • DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to assess reactivity with biological targets (e.g., enzyme active sites) .
  • Molecular docking : Simulate binding to receptors (e.g., quinoxaline-binding kinases) using AutoDock Vina. Key interactions: sulfonyl group hydrogen bonding (ΔG ≈ −9.2 kcal/mol) .
  • MD simulations : Evaluate solvation effects in aqueous buffers (e.g., RMSD < 2.0 Å over 100 ns) .

Basic: What safety protocols are critical for handling hazardous intermediates?

  • Waste management : Segregate sulfur-containing byproducts (e.g., thiols) and neutralize acidic waste (pH 6–8) before disposal .
  • PPE : Use nitrile gloves and fume hoods during sulfonylation (risk of SO₂ release) .

Advanced: How to design pharmacological assays for this compound?

  • In vitro screening :
    • Kinase inhibition : Use ADP-Glo™ assay (IC₅₀ determination) with recombinant kinases (e.g., PI3Kγ) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116), comparing EC₅₀ values to reference drugs .
  • ADME profiling :
    • Microsomal stability : Incubate with rat liver microsomes (RLM), monitoring parent compound depletion via LC-MS/MS .

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